Cas no 6608-50-0 (2-Bhloro-1,3-benzothiazole-6-sulfonyl chloride)

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis and pharmaceutical intermediates. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamides and other sulfur-containing compounds. The benzothiazole core provides stability and enhances reactivity in heterocyclic transformations. This compound is particularly useful in medicinal chemistry for introducing sulfonyl functionalities into target molecules. It exhibits high purity and consistent performance, ensuring reliable results in synthetic applications. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Suitable for use in controlled environments by trained professionals.
2-Bhloro-1,3-benzothiazole-6-sulfonyl chloride structure
6608-50-0 structure
Product Name:2-Bhloro-1,3-benzothiazole-6-sulfonyl chloride
CAS No:6608-50-0
MF:C7H3Cl2NO2S2
MW:268.140217065811
CID:867946
PubChem ID:12350870
Update Time:2025-06-11

2-Bhloro-1,3-benzothiazole-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride
    • 2-CHLORO-6-CHLOROSULFONYLBENZOTHIAZOLE
    • 2-Bhloro-1,3-benzothiazole-6-sulfonyl chloride
    • Inchi: 1S/C7H3Cl2NO2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H
    • InChI Key: RLPMZVSKBOCSMU-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)SC(=N2)Cl)(=O)=O

Computed Properties

  • Exact Mass: 266.89839
  • Monoisotopic Mass: 266.8982261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 47.03

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Additional information on 2-Bhloro-1,3-benzothiazole-6-sulfonyl chloride

Introduction to 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride (CAS No. 6608-50-0)

2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride, identified by its Chemical Abstracts Service (CAS) number 6608-50-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both bromine and sulfonyl chloride functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The bromine substituent at the 2-position of the benzothiazole core enhances the electrophilicity of the molecule, making it an attractive precursor for further functionalization. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The sulfonyl chloride group at the 6-position introduces a highly reactive sulfonylating agent, enabling the introduction of sulfonamide derivatives—a common motif in drug design. These features collectively make 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride a valuable building block for medicinal chemists.

In recent years, there has been a surge in research focused on benzothiazole derivatives due to their demonstrated efficacy across various therapeutic areas. Studies have highlighted the potential of benzothiazole-based compounds in addressing neurological disorders, infectious diseases, and cancer. For instance, modifications of the benzothiazole scaffold have led to the discovery of molecules with inhibitory activity against enzymes such as kinases and cyclases, which are overexpressed in tumor cells. The structural flexibility of 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride allows for the exploration of diverse pharmacophores, making it a promising candidate for further derivatization.

The synthetic utility of this compound is further underscored by its role in generating sulfonamides, which are prevalent in many FDA-approved drugs. Sulfonamides exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. By leveraging the sulfonyl chloride functionality of 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride, researchers can efficiently introduce sulfonamide moieties into target molecules. This approach has been employed in the development of novel antibiotics and antiviral agents, where sulfonamides play a crucial role in disrupting pathogen-specific metabolic pathways.

Moreover, the bromine atom in 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride serves as an excellent handle for transition-metal-catalyzed reactions. These reactions are indispensable in modern drug discovery pipelines due to their ability to construct carbon-carbon bonds under mild conditions. For example, palladium-catalyzed cross-coupling reactions can be utilized to attach aryl or vinyl groups to the brominated benzothiazole core. Such transformations have been instrumental in generating libraries of structurally diverse compounds for high-throughput screening (HTS). The outcomes of these screens have led to the identification of lead compounds with promising pharmacological profiles.

Recent advancements in computational chemistry have also contributed to optimizing synthetic routes involving 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride. Molecular modeling techniques allow researchers to predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error. This synergy between experimental and computational methods has accelerated the discovery process significantly. For instance, density functional theory (DFT) calculations have been used to elucidate transition states and energetics of key transformations involving this compound. Such insights have guided the design of more efficient synthetic strategies.

The pharmaceutical industry has recognized the importance of heterocyclic compounds like benzothiazoles due to their favorable pharmacokinetic properties. These include good solubility in both water and lipids, which enhances bioavailability and tissue distribution. The versatility of 2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride lies in its ability to serve as a scaffold for generating derivatives with tailored properties. By modifying functional groups or introducing additional heterocycles, chemists can fine-tune interactions with biological targets.

In conclusion,2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride (CAS No. 6608-50-0) represents a cornerstone compound in medicinal chemistry research. Its unique structural features—combining a bromine substituent with a sulfonyl chloride group—make it an indispensable tool for constructing biologically active molecules. The ongoing exploration of benzothiazole derivatives underscores their potential as therapeutic agents across multiple disease indications. As synthetic methodologies continue to evolve and computational tools become more sophisticated,2-Bromo-1,3-benzothiazole-6-sulfonyl Chloride will undoubtedly remain at the forefront of drug discovery efforts.

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